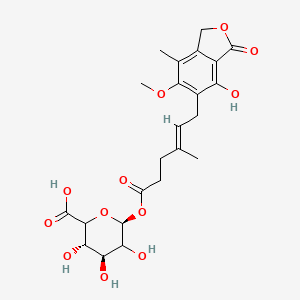

Mycophenolic Acid Acyl-beta-D-glucuronide

Description

Mycophenolic Acid Acyl-beta-D-glucuronide (AcMPAG) is a pharmacologically active metabolite of mycophenolic acid (MPA), an immunosuppressant used in organ transplantation. AcMPAG is formed via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 . Unlike its phenolic glucuronide counterpart (MPAG), which is inactive, AcMPAG retains immunosuppressive activity, inhibiting leukocyte proliferation with efficacy comparable to or greater than MPA in vitro . However, AcMPAG's reactivity and instability contribute to its complex pharmacokinetic and toxicological profile .

Properties

IUPAC Name |

(3S,4S,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18?,20?,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSTEZXAMABFF-LHBDGXKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microsomal Incubation Systems

Human liver microsomes (HLM) exhibit the highest catalytic efficiency for AcMPAG synthesis, achieving formation rates of 0.78 ± 0.12 nmol/min/mg protein, compared to 0.45 ± 0.09 nmol/min/mg protein in kidney microsomes (HKM) and 0.21 ± 0.15 nmol/min/mg protein in intestinal microsomes (HIM). Incubations are conducted in HEPES/KCl/MgCl₂ buffer (pH 6.8) containing 4 mM UDP-glucuronic acid (UDPGA) and 0.01–1 mM MPA at 37°C for 15–30 minutes. The pH is critical for stabilizing the acyl glucuronide bond, as alkaline conditions promote hydrolysis.

Table 1: Enzymatic Activity of Human Microsomes in AcMPAG Synthesis

| Tissue Source | Formation Rate (nmol/min/mg protein) | Interindividual Variability (%) |

|---|---|---|

| Liver (HLM) | 0.78 ± 0.12 | 15–20 |

| Kidney (HKM) | 0.45 ± 0.09 | 25–30 |

| Intestine (HIM) | 0.21 ± 0.15 | 40–50 |

Recombinant UDP-Glucuronosyltransferase (UGT) Systems

Recombinant UGT2B7 demonstrates superior activity for AcMPAG synthesis, with Km = 128.4 μM and Vmax = 89 pmol/min/mg protein, outperforming UGT1A9 (Km = 275.7 μM, Vmax = 106 pmol/min/mg protein) and UGT1A8 (Km = 115.3 μM, Vmax = 29 pmol/min/mg protein). Reactions utilize lysates from UGT-expressing cell lines (1 mg/mL protein) incubated with 4 mM UDPGA and 0.5 mM MPA at pH 6.8.

Optimization of Synthesis Conditions

pH and Buffer Composition

Maintaining a reaction pH of 6.8 in HEPES/KCl/MgCl₂ buffer minimizes acyl migration and hydrolysis, preserving AcMPAG integrity. Deviations to pH ≥7.4 result in 30–40% degradation within 1 hour.

Substrate and Cofactor Ratios

Maximal AcMPAG yield is achieved at MPA concentrations of 0.5 mM and UDPGA concentrations of 4 mM, with higher MPA levels (>1 mM) inducing substrate inhibition. The addition of detergents (e.g., Triton X-100) is avoided, as they reduce enzymatic activity by 20–25%.

Analytical Techniques for Characterization

Chromatographic Separation

Reverse-phase HPLC with a Hypersil C-18 column (250 × 4.6 mm, 5 μm) resolves AcMPAG using a gradient elution of acetonitrile and phosphate buffer (pH 3.0–6.5) at 1.2 mL/min. Retention times are 12.3 minutes for AcMPAG and 14.1 minutes for MPA, with UV detection at 215 nm. UPLC-MS/MS enhances sensitivity, achieving a lower limit of quantification (LLOQ) of 0.025 μg/mL for AcMPAG in plasma.

Table 2: Analytical Performance of UPLC-MS/MS for AcMPAG Quantification

| Parameter | Total AcMPAG | Free AcMPAG |

|---|---|---|

| Linearity Range | 0.025–3 μg/mL | 5–300 ng/mL |

| Intraday Accuracy | 85.73–102.01% | 87.23–111.89% |

| Interday Precision | <15% RSD | <15% RSD |

Sample Preparation

Plasma proteins are precipitated with methanol (1:8 v/v), followed by centrifugation (12,000 rpm, 10 minutes) and filtration (0.22 μm nylon). For free AcMPAG analysis, ultrafiltration (30 kDa cutoff) separates unbound metabolite within 30 minutes.

Challenges in AcMPAG Preparation

Chemical Reactions Analysis

Enzymatic Hydrolysis by ABHD10

The primary deglucuronidation reaction is catalyzed by α/β hydrolase domain-containing protein 10 (ABHD10), which cleaves the acyl-glucuronide bond:

Key Findings:

-

ABHD10 exhibits high specificity for AcMPAG with a of 45.2 μM and of 12.4 nmol/min/mg protein in human liver cytosol .

-

Localized in mitochondria, ABHD10’s activity is pH-dependent, optimal at pH 7.4 .

-

Genetic polymorphisms in ABHD10 may influence AcMPAG accumulation and associated immunotoxicity .

Chemical Hydrolysis

AcMPAG undergoes pH-dependent non-enzymatic hydrolysis:

Reaction Characteristics:

-

Rate Constants :

-

Mechanism : Nucleophilic attack by water at the ester carbonyl group, forming MPA and glucuronic acid .

Enzymatic Parameters:

| Enzyme | Tissue Specificity | (μM) | (pmol/min/mg) |

|---|---|---|---|

| UGT2B7 | Liver > Kidney | 275.7 | 106 |

| UGT1A9 | Kidney > Liver | 115.3 | 29 |

| UGT1A8 | Intestine (variable) | 198.4 | 64 |

Data sourced from human microsomal studies .

-

Clinical Relevance : UGT2B7 polymorphisms (e.g., G-842A) correlate with interpatient variability in AcMPAG exposure .

Synthetic Pathways

AcMPAG can be chemically synthesized for analytical standards:

Methods:

-

Konigs-Knorr Glycosylation :

-

Phase Transfer-Lithium Phenolate Method :

Pharmacological and Toxicological Reactions

-

Immunosuppressive Activity : AcMPAG inhibits inosine monophosphate dehydrogenase (IMPDH) with , comparable to MPA .

-

Toxic Potential :

Interaction with Transport Proteins

-

Efflux Transport : Multidrug resistance-associated protein 4 (MRP4/ABCC4) mediates AcMPAG excretion into blood .

-

Inhibition : Probenecid competitively inhibits MRP4, increasing systemic AcMPAG exposure .

This comprehensive analysis underscores AcMPAG’s dual role as a pharmacologically active metabolite and a potential toxicant, driven by its unique chemical reactivity. Understanding these reactions is critical for optimizing immunosuppressive therapies and mitigating adverse effects.

Scientific Research Applications

Pharmacological Applications

Immunosuppressive Therapy

AcMPAG is primarily involved in the pharmacological effects of MPA. MPA functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for de novo purine synthesis. This inhibition leads to reduced lymphocyte proliferation, making it effective in preventing organ rejection in transplant patients. The acyl glucuronide form (AcMPAG) contributes to the overall immunosuppressive effects by maintaining therapeutic plasma concentrations of MPA .

Antitumor Activity

Studies have indicated that AcMPAG exhibits antitumor properties. Research involving animal models has demonstrated that administration of AcMPAG can significantly inhibit the growth of certain tumors, such as Ehrlich solid tumors, at specific dosages (e.g., 6 mg/mouse/day) . This suggests potential applications in oncology, particularly as an adjunct therapy.

Metabolic Pathways and Transport Mechanisms

Glucuronidation Process

AcMPAG is formed through the glucuronidation of MPA, primarily catalyzed by UDP-glucuronosyltransferase enzymes (UGT2B7). This metabolic pathway is essential for the detoxification and elimination of MPA from the body . Understanding these pathways is critical for optimizing dosing regimens and minimizing adverse effects related to drug accumulation.

Interaction with Renal Transporters

Research has shown that AcMPAG interacts with renal organic anion transporters (OAT1 and OAT3). These interactions can influence the renal secretion of various drugs and metabolites, including other immunosuppressants and antiviral agents . This highlights the importance of considering drug-drug interactions when prescribing therapies involving MPA and its metabolites.

Therapeutic Drug Monitoring

Clinical Relevance

The measurement of AcMPAG levels in plasma is vital for therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques to quantify AcMPAG alongside its parent compound, MPA . Monitoring these levels helps ensure that patients remain within the therapeutic range, thereby enhancing efficacy while reducing toxicity.

Case Studies

A notable study assessed the plasma concentrations of AcMPAG in renal transplant recipients receiving mycophenolate mofetil (MMF). The findings indicated that while AcMPAG levels were higher in patients treated with cyclosporine compared to those on tacrolimus, there was no significant correlation between AcMPAG concentrations and gastrointestinal side effects like diarrhea . Such insights are crucial for tailoring immunosuppressive therapy based on individual patient responses.

Comparative Metabolism Across Species

Species-Specific Variations

Research comparing the metabolism of MPA across different species has revealed significant differences in glucuronidation pathways. For instance, studies on liver microsomes from cats, dogs, and humans showed that while all species produced both major and minor metabolites, the relative contributions varied considerably . This knowledge is essential for veterinary applications where MPA may be used, particularly given that glucuronidation is less efficient in certain species like cats.

Mechanism of Action

Molecular Targets and Pathways: Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit inosine monophosphate dehydrogenase (IMPDH) type II, unlike mycophenolic acid. it may exert its effects through other pathways, such as modulating immune responses or reducing tumor growth.

Mechanism: The exact mechanism of action of this compound is not fully understood. it is believed to involve interactions with cellular components that influence immune cell function and tumor cell proliferation.

Comparison with Similar Compounds

Biological Activity

Mycophenolic Acid Acyl-beta-D-glucuronide (AcMPAG) is an important metabolite of mycophenolic acid (MPA), primarily known for its immunosuppressive properties. This article explores the biological activity of AcMPAG, focusing on its pharmacokinetics, metabolic pathways, and implications in clinical settings.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), crucial for the de novo synthesis of purine nucleotides in lymphocytes. This inhibition leads to reduced proliferation and activation of T and B cells, making MPA an effective immunosuppressant in organ transplantation and autoimmune diseases. Upon administration, MPA is rapidly metabolized in the liver to form several glucuronide conjugates, including the acyl glucuronide (AcMPAG) and the phenolic glucuronide (MPAG) .

Metabolic Pathways

The primary metabolic pathway for MPA involves conjugation with uridine diphosphate (UDP)-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B7 is responsible for the formation of AcMPAG, while UGT1A9 predominantly forms MPAG . The metabolic conversion is crucial as it affects the pharmacological activity and toxicity profile of MPA.

Table 1: Metabolites of Mycophenolic Acid

| Metabolite | Structure Type | Enzyme Involved | Pharmacological Activity |

|---|---|---|---|

| Mycophenolic Acid | Active | - | Immunosuppressive |

| MPAG | Phenolic Glucuronide | UGT1A9 | Inactive |

| AcMPAG | Acyl Glucuronide | UGT2B7 | Potentially active |

Biological Activity and Pharmacokinetics

Research indicates that AcMPAG retains some pharmacological activity similar to MPA. For instance, studies have shown that AcMPAG can exhibit cytotoxic effects against certain tumor cells, suggesting its role in cancer therapy .

Pharmacokinetics : The area under the curve (AUC) for AcMPAG has been evaluated in various studies. For example, one study involving renal transplant recipients found no significant correlation between plasma concentrations of AcMPAG and gastrointestinal side effects like diarrhea, indicating a complex relationship between drug metabolism and adverse effects .

Clinical Implications

The clinical significance of AcMPAG extends beyond its immunosuppressive properties. It has been implicated in various adverse effects associated with mycophenolate mofetil (MMF) therapy, including gastrointestinal toxicity and hematologic issues. The acyl glucuronides are known to be reactive metabolites that can bind covalently to proteins and lipids, potentially leading to tissue damage .

Case Studies

- Renal Transplant Recipients : A double-blind study assessed the relationship between AcMPAG levels and diarrhea in patients receiving MMF with cyclosporine or tacrolimus. Results indicated no significant difference in AUC values for patients experiencing diarrhea compared to those who did not, suggesting that other factors may contribute to gastrointestinal side effects .

- Cancer Treatment : In vitro studies have demonstrated that MPA significantly inhibits endothelial cell proliferation and migration, indicating its potential utility in anti-angiogenic therapies. Furthermore, animal models have shown that MPA can reduce tumor growth by affecting the tumor microenvironment .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying AcMPAG in biological matrices like plasma or urine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with gradient elution using C8 columns is widely used for simultaneous quantification of AcMPAG, MPA, and MPAG. Detection limits for AcMPAG can reach 0.04 mg/L, with recoveries of 104–107% . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for pharmacokinetic studies, enabling detection in complex matrices like dried blood spots (DBS) and ultrafiltrate . Acidification of samples (pH 2.5) is critical to prevent AcMPAG hydrolysis during storage .

Q. How does renal function influence AcMPAG pharmacokinetics in transplant patients?

- Methodological Answer : Impaired renal function increases the free fraction of AcMPAG due to reduced protein binding. Patients with albumin <31 g/L exhibit 70% higher free MPA and AcMPAG fractions, correlating with elevated urea/creatinine levels. This necessitates dose adjustments in renal transplant recipients to avoid toxicity . Monitoring albumin and renal biomarkers is recommended for pharmacokinetic (PK) modeling .

Q. What are the primary metabolic pathways and enzymes involved in AcMPAG formation?

- Methodological Answer : AcMPAG is formed via glucuronidation of mycophenolic acid (MPA) by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10. Intestinal microbiota also contribute to enterohepatic recirculation, converting MPAG back to MPA, which is then re-glucuronidated . Heterologous expression systems (e.g., human colon microsomes) are used to study UGT isoform specificity .

Advanced Research Questions

Q. How can researchers design experiments to study AcMPAG transport mechanisms across biological barriers?

- Methodological Answer : Use polarized cell monolayers (e.g., MDCKII/MRP2 transwell models) to measure efflux ratios. For AcMPAG, efflux ratios (basolateral-to-apical/apical-to-basolateral) are 2–3× higher in MRP2-transfected cells compared to parental lines, confirming MRP2-mediated transport. Testing at clinically relevant concentrations (low/high) ensures translational relevance . Co-administration with MRP2 inhibitors (e.g., MK571) can validate transporter specificity .

Q. What strategies mitigate inter-individual variability in AcMPAG exposure during clinical trials?

- Methodological Answer : Limited sampling strategies (LSS) using 2–3 time points (e.g., 0, 2, 4 hours post-dose) can estimate AUC0-12 with <15% prediction error. Population pharmacokinetic (PopPK) models incorporating covariates like UGT polymorphisms, albumin, and concomitant calcineurin inhibitors (cyclosporine vs. tacrolimus) improve dose individualization . Tacrolimus co-therapy reduces variability compared to cyclosporine, which lowers MPA exposure by 50% .

Q. How does AcMPAG contribute to MPA-related toxicity, and how can this be experimentally validated?

- Methodological Answer : AcMPAG exhibits proinflammatory activity in vitro, potentially linked to leukopenia and infections. To assess toxicity:

- Measure free AcMPAG levels in patients with thrombocytopenia or infections, as free AUC0-6 >1.9 mg·h/L correlates with adverse outcomes .

- Use human peripheral blood mononuclear cells (PBMCs) to test AcMPAG-induced cytokine release (e.g., TNF-α, IL-6) .

- Cross-reactivity in immunoassays (Emit) overestimates MPA by 135–185% in AcMPAG-rich samples; confirmatory HPLC is essential .

Key Considerations for Experimental Design

- Stability : AcMPAG degrades at room temperature; acidify samples to pH 2.5 and store at -20°C .

- Analytical Cross-Validation : Combine immunoassays (Emit) with chromatographic methods to account for metabolite cross-reactivity .

- Clinical Sampling : Collect timed samples during the absorption phase (0–4 hours) to capture enterohepatic recirculation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.